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Compound of Interest

Compound Name: Astatane

Cat. No.: B1221854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for producing

astatine-211 (²¹¹At) using a cyclotron. The protocols detailed below are synthesized from

established methodologies and are intended to guide researchers in the production of this

promising alpha-emitting radionuclide for therapeutic applications.

Astatine-211 is a promising candidate for targeted alpha therapy due to its short 7.2-hour half-

life and the emission of high-energy alpha particles, which cause localized, high-impact

damage to cancer cells while minimizing harm to surrounding healthy tissue.[1][2] The most

common and efficient method for its production is the bombardment of a natural bismuth target

(¹⁰⁹Bi) with alpha particles in a cyclotron.[1][3][4]

Production Pathway and Nuclear Reaction
The primary nuclear reaction for producing astatine-211 is:

²⁰⁹Bi(α,2n)²¹¹At

This reaction involves bombarding a stable bismuth-209 target with an alpha particle (α) beam,

which results in the emission of two neutrons (2n) and the formation of astatine-211. An alpha

particle energy of approximately 28-29 MeV is commonly used to maximize the yield of ²¹¹At

while minimizing the production of the undesirable isotope ²¹⁰At.[3][5][6]
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Quantitative Data on Astatine-211 Production
The following table summarizes key quantitative data from various cyclotron facilities and

experimental setups for the production of astatine-211.

Parameter

Duke
University
(Internal
Target)

University of
Washington
(Internal
Target)

Texas A&M
University

General
External Target

Alpha Beam

Energy
~28 MeV 27.6 - 30.1 MeV 28.8 MeV ~28 MeV

Beam Current
50-60 µA (up to

120 µA possible)
5-10 µA 4.0 - 8.7 µA up to 15-20 µA

Irradiation Time 1.5 - 4.5 hours
15 minutes (for

yield studies)
8 - 9 hours up to 8 hours

Target Material
Metallic Bismuth

on Al backing

Metallic Bismuth

on Al backing
Metallic Bismuth Metallic Bismuth

Target Thickness ~200 µm Not specified Not specified Not specified

Production Yield

(EOB)

28 ± 3 MBq/µA·h

(mean)
41 ± 7 MBq/µA·h

~890 ± 80 MBq

(total)

10.6 ± 1.2 MBq/

µA·h

EOB: End of Bombardment

Experimental Protocols
Protocol 1: Bismuth Target Preparation
The integrity of the bismuth target is crucial for successful irradiation, especially given

bismuth's low melting point (272°C) and poor thermal conductivity.[3]

Materials:

High-purity bismuth pellets or powder

Aluminum target backing plates
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Hot plate or solder pot with temperature control

Ceramic spatula or heated block for spreading

Procedure:

Place the aluminum backing plate on a hot plate pre-heated to approximately 310°C.

Place bismuth pellets onto the heated backing plate.

Allow the bismuth to melt completely.

Using a ceramic spatula or a heated block, carefully spread the molten bismuth evenly

across the target area of the backing plate.[1] An alternative is to melt the bismuth in a solder

pot and dip the target frame.

Remove the target from the heat source and allow it to cool slowly to prevent cracking.

Visually inspect the target for uniform thickness and integrity. Measure the thickness and

mass of the bismuth layer.

Protocol 2: Cyclotron Irradiation
Procedure:

Mount the prepared bismuth target onto the appropriate target holder for either an internal or

external beamline. Internal targets generally allow for higher beam currents and produce

higher yields.[3][5]

Ensure adequate cooling of the target backing, typically with chilled water flowing directly on

the back of the frame, to prevent the bismuth from melting during irradiation.[1]

Set the cyclotron to accelerate alpha particles to an energy of 28-29 MeV. This energy range

maximizes the ²¹¹At yield while staying below the threshold for the ²⁰⁹Bi(α,3n)²¹⁰At reaction,

which produces the undesirable ²¹⁰At isotope.[3]

Irradiate the target with a beam current appropriate for the target design and cooling system,

typically ranging from 5 µA to over 100 µA.[3][7]
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The duration of the irradiation will depend on the desired activity of ²¹¹At, typically ranging

from 1.5 to 9 hours.[3][8]

After irradiation, remotely transfer the target from the cyclotron vault to a shielded hot cell for

processing.

Protocol 3: Astatine-211 Separation and Purification
Two primary methods are used to separate the microscopic quantities of ²¹¹At from the bulk

bismuth target: dry distillation and wet chemistry.

This method leverages the volatility of astatine to separate it from the non-volatile bismuth.

Materials:

Tube furnace with temperature control

Quartz distillation apparatus

Cold trap (e.g., a platinum or copper finger cooled with liquid nitrogen or chilled water)

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

Place the irradiated bismuth target into the quartz tube of the furnace.

Assemble the distillation apparatus, including the cold trap, and purge the system with an

inert gas.

Heat the furnace to a temperature sufficient to vaporize the astatine (typically 600-800°C) but

below the melting point of the target backing if it is to be reused.

The volatilized astatine will collect on the surface of the cold trap.

After the distillation is complete (typically 1-2 hours), allow the system to cool.

Remove the cold trap and rinse the collected ²¹¹At from its surface using a suitable solvent,

such as ethanol or a dilute sodium hydroxide solution.
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This approach involves dissolving the target and using chemical techniques to isolate the

astatine. A common wet chemistry protocol involves five main steps.[9][10][11]

Materials:

Concentrated nitric acid (HNO₃)

8 M Hydrochloric acid (HCl)

Diisopropyl ether (DIPE)

Sodium hydroxide (NaOH) solution

Glassware for dissolution, distillation, and liquid-liquid extraction

Procedure:

Target Dissolution: Dissolve the irradiated bismuth portion of the target in concentrated nitric

acid. This step efficiently transfers over 99% of the ²¹¹At activity into the solution.[9][10]

Nitric Acid Removal: Remove the excess nitric acid by distillation.

Residue Dissolution: Dissolve the remaining residue in 8 M HCl.

Solvent Extraction of Astatine: Perform a liquid-liquid extraction by adding diisopropyl ether

(DIPE). The ²¹¹At will preferentially move into the organic DIPE phase, leaving the bismuth in

the aqueous HCl phase.[9][11]

Back-Extraction of Astatine: Back-extract the ²¹¹At from the DIPE phase into an aqueous

phase using a sodium hydroxide solution.[11] This step yields the purified astatine in a form

suitable for radiolabeling. Recovery yields for this process are reported to be around 78%.

[11]

A more recent and faster wet chemistry method utilizes extraction chromatography, reducing

separation time from hours to minutes.[2][12][13]

Materials:
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Concentrated nitric acid (HNO₃)

Chromatography column packed with a resin containing ketones.

Automated pump and valve system (optional, for remote handling).[12]

Procedure:

Target Dissolution: Dissolve the irradiated bismuth target in concentrated nitric acid.[2][13]

Column Loading: Pass the dissolved target solution through the chromatography column.

Separation: Astatine-211 forms a bond with the ketones on the resin, while the bismuth

passes through the column and is collected as waste.[2][13]

Elution: Elute the purified ²¹¹At from the column using an appropriate solvent. This method

has been shown to have a recovery yield of ≥ 95%.[8]

Protocol 4: Quality Control
Quality control is essential to ensure the final astatine-211 product is suitable for use in

radiopharmaceuticals.[14][15]

1. Radionuclidic Purity:

Method: High-purity germanium (HPGe) gamma spectroscopy.

Procedure: Acquire a gamma spectrum of the final product.

Acceptance Criteria: The spectrum should primarily show the characteristic gamma

emissions of ²¹¹At (via its daughter ²¹¹Po). The absence of significant peaks corresponding to

²¹⁰At (and its daughter ²¹⁰Po) is critical.

2. Radiochemical Purity:

Method: Radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid

chromatography (radio-HPLC).[11]
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Procedure: Spot the astatine solution on a TLC plate or inject it into an HPLC system and

develop with an appropriate mobile phase.

Acceptance Criteria: The majority of the radioactivity should be present as the desired

chemical species (e.g., astatide [At⁻] or astatate [AtO₃⁻]), with minimal presence of other

species.[11]

3. Bismuth Content:

Method: Inductively coupled plasma mass spectrometry (ICP-MS) or other trace metal

analysis techniques.

Procedure: Analyze a sample of the final product for residual bismuth.

Acceptance Criteria: The concentration of bismuth should be below a pre-defined limit to

avoid interference with subsequent radiolabeling reactions and to minimize potential toxicity.
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Caption: Overall workflow for cyclotron production of Astatine-211.
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Caption: Wet chemistry separation process for Astatine-211.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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